3-(Benzyloxy)cyclobutanone chemical properties and stability
3-(Benzyloxy)cyclobutanone chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of 3-(Benzyloxy)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)cyclobutanone is a bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its structure, featuring a strained cyclobutanone ring and a stable benzyl ether protecting group, offers a unique combination of reactivity and stability. This duality makes it a strategic intermediate in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. It is recognized as a key reactant in the preparation of novel therapeutics, including inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK).[1][][3]
The rigid, puckered conformation of the cyclobutane motif can impart favorable properties to drug candidates, such as improved potency, selectivity, and pharmacokinetic profiles, by locking key substituents in well-defined spatial orientations. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the chemical properties, stability, and handling of 3-(Benzyloxy)cyclobutanone, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
The core structure of 3-(Benzyloxy)cyclobutanone consists of a four-membered cyclic ketone with a benzyloxy group (-OCH₂Ph) at the 3-position. This arrangement dictates its chemical behavior, with the reactivity centered on the strained carbonyl group and the protective nature of the benzyl ether.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][4][5] |
| Molecular Weight | 176.21 g/mol | [1][4][5] |
| CAS Number | 30830-27-4 | [1][4] |
| Appearance | Solid | [5] |
| Boiling Point | 284.8 ± 33.0 °C at 760 mmHg | [6][7] |
| Density | 1.119 ± 0.1 g/cm³ | [6][7] |
| SMILES | O=C1CC(OCC2=CC=CC=C2)C1 | [5] |
| InChI Key | GPPSQLLIFNWNSB-UHFFFAOYSA-N | [5] |
Spectroscopic Data: The ¹H NMR spectrum provides key diagnostic signals for structure confirmation.
-
¹H NMR (500 MHz, CDCl₃): δ 7.40-7.29 (m, 5H, Ar-H ), 4.53 (s, 2H, -O-CH₂ -Ph), 4.38 (tt, J = 6.6, 4.7Hz, 1H, CH -O), 3.3-3.1 (m, 4H, -CO-CH₂ -CH-CH₂ -).[1]
Chemical Reactivity and Stability: A Dichotomous Profile
The synthetic utility of 3-(Benzyloxy)cyclobutanone stems from the distinct reactivity of its two functional groups. Understanding this dichotomy is crucial for strategic synthetic planning.
The Cyclobutanone Moiety: A Hub of Strain-Driven Reactivity
The four-membered ring of cyclobutanone possesses significant angle strain, as its internal bond angles (approximately 90°) deviate substantially from the ideal 109.5° for sp³ hybridized carbons.[8] This inherent strain has profound chemical consequences:
-
Enhanced Electrophilicity: The ring strain makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to less strained ketones like cyclohexanone.[8][9] This heightened reactivity allows for efficient nucleophilic additions and makes cyclobutanone a valuable synthon.[10]
-
Ring-Opening Reactions: Under certain conditions, the molecule can undergo reactions that open the four-membered ring, releasing the strain and forming more stable acyclic products.[9][10] This property is exploited in various synthetic transformations.
-
Thermal Decomposition: At elevated temperatures (around 350 °C), the parent cyclobutanone molecule decomposes into ethylene and ketene.[11][12] This defines the upper limit of its thermal stability in reaction planning.
The Benzyl Ether Group: A Robust and Orthogonal Protecting Group
The benzyl (Bn) ether is a widely used protecting group for alcohols due to its exceptional stability across a broad range of reaction conditions.[13]
-
Acid and Base Stability: Benzyl ethers are generally stable in both acidic and basic media, a key advantage over other protecting groups like silyl ethers (acid-labile) or esters (base-labile).[13][14]
-
Orthogonal Deprotection: The true power of the benzyl group lies in its unique and mild deprotection method: catalytic hydrogenolysis.[13][15] This process involves the cleavage of the C-O bond using hydrogen gas and a palladium catalyst (Pd/C). This method is "orthogonal" because it does not affect many other functional groups, allowing for selective deprotection in complex molecules.[14]
-
Alternative Cleavage: While hydrogenolysis is most common, benzyl ethers can also be cleaved by strong acids or under dissolving metal reduction conditions (e.g., Na/NH₃), though these methods are less frequently used due to their harshness.[14][15]
The interplay between these two functionalities is visualized below.
Caption: Reactivity and stability profile of 3-(Benzyloxy)cyclobutanone.
Synthetic Pathways
3-(Benzyloxy)cyclobutanone is not a naturally occurring compound and must be prepared through multi-step synthesis. Several routes have been reported in the literature and patent filings. A common strategy involves the [2+2] cycloaddition of benzyl vinyl ether with a ketene precursor, followed by dechlorination.[16] Another approach starts from 1,3-dibromo-2,2-dimethoxypropane, proceeding through nucleophilic substitution and subsequent transformations to build the cyclobutane ring and install the required functional groups.[16]
A representative synthetic workflow is outlined below.
Caption: A representative synthetic route to 3-(Benzyloxy)cyclobutanone.
Experimental Protocols: Self-Validating Methodologies
The following protocols are designed as self-validating systems, incorporating monitoring steps that allow the researcher to verify progress and completion, ensuring trustworthiness and reproducibility.
Protocol 1: Catalytic Hydrogenolysis for Benzyl Ether Deprotection
This protocol describes the standard procedure for removing the benzyl protecting group to yield 3-hydroxycyclobutanone. The causality for this choice is the mildness and high selectivity of catalytic hydrogenolysis, which preserves the cyclobutanone ring.
Methodology:
-
Inerting the Reaction Vessel: Place a magnetic stir bar in a round-bottom flask appropriately sized for the reaction volume. Add 3-(Benzyloxy)cyclobutanone (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Palladium on carbon (Pd/C) (approx. 5-10 mol% by weight relative to the substrate). Causality: Pd/C is an efficient and robust catalyst for hydrogenolysis. Handling it under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvents.
-
Solvent Addition: Add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) to dissolve the substrate completely.
-
Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas (H₂) three times. Finally, leave the reaction under a positive pressure of H₂ (typically from a balloon).
-
Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product (3-hydroxycyclobutanone) should appear, and the starting material spot should disappear. Causality: TLC provides a real-time assessment of the conversion, preventing unnecessary reaction time and potential side reactions.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent. Causality: Celite filtration is critical to remove the solid catalyst, which is pyrophoric and can contaminate the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or distillation if necessary.
Protocol 2: Nucleophilic Addition to the Carbonyl Group (Reduction)
This protocol demonstrates the reactivity of the strained ketone using a standard reduction with sodium borohydride (NaBH₄) to form 3-(benzyloxy)cyclobutanol. This is a foundational transformation for utilizing the ketone as a synthetic handle.
Methodology:
-
Substrate Dissolution: Dissolve 3-(Benzyloxy)cyclobutanone (1.0 eq) in a suitable protic solvent like methanol (MeOH) or ethanol (EtOH) in an ice bath (0 °C).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC. The product, 3-(benzyloxy)cyclobutanol, will appear as a new, more polar spot.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Safety and Handling
According to its Safety Data Sheet (SDS), 3-(Benzyloxy)cyclobutanone requires careful handling in a well-ventilated area.[4][17]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[17]
-
Handling: Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors.[4][17] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[17]
-
Incompatible Materials: Avoid contact with strong acids and strong bases.[18]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[17]
Conclusion
3-(Benzyloxy)cyclobutanone is a highly versatile synthetic intermediate whose value lies in the predictable and distinct reactivity of its constituent parts. The strained cyclobutanone ring serves as a reactive handle for nucleophilic attack and ring-modification strategies, while the robust benzyl ether provides stable protection that can be removed selectively under mild, orthogonal conditions. This combination of features, coupled with the growing importance of the cyclobutane scaffold in medicinal chemistry, solidifies the role of 3-(Benzyloxy)cyclobutanone as a key building block for the modern synthetic chemist. A thorough understanding of its stability and reactivity, as detailed in this guide, is paramount for its successful application in the synthesis of next-generation pharmaceuticals and complex organic molecules.
References
-
Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Liskon Biological. [Link]
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
Cyclobutanone. Wikipedia. [Link]
-
Functions and Mechanism of Cyclobutanone. Liskon Biological. [Link]
- CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
-
3-(Benzyloxy)cyclobutanone. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. [Link]
-
Alcohol Protecting Groups. [https://www.chem.ucla.edu/~harding/IGOC/B/benzyl ether.pdf]([Link] ether.pdf)
-
3-(Benzyloxy)cyclobutanone | CAS#:30830-27-4. Chemsrc. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. [Link]
-
Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. [Link]
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. MDPI. [Link]
-
Thermal decomposition of cyclobutanone. The Journal of Physical Chemistry. [Link]
-
The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society. [Link]
-
3-(Benzyloxy)cyclobutanone - High purity. Georganics. [Link]
-
Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [Link]
-
Thermal decomposition of cyclobutanone. Comments. The Journal of Physical Chemistry. [Link]
-
Enantioselective [3+2]-cycloaddition of 2,3- disubstituted cyclobutenones: vicinal quaternary stereocenters. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH. [Link]
-
(−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. ResearchGate. [Link]
Sources
- 1. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-(Benzyloxy)cyclobutan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(Benzyloxy)cyclobutanone _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 7. 3-(Benzyloxy)cyclobutanone | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 8. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 11. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 12. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.be [fishersci.be]
